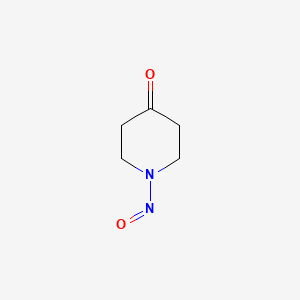

4-亚硝基哌啶酮

描述

Synthesis Analysis

Nitroso-4-piperidone and its derivatives can be synthesized through various chemical processes. For instance, the oxidation of N-nitrosopiperidine by the ascorbic acid model system has been identified to produce N-nitroso-4-piperidone, demonstrating one of the pathways to synthesize this compound (Rayman & Challis, 1975). Additionally, synthetic routes to piperidones, including nitroso-4-piperidone, have been explored through reactions with aromatic hydrocarbons, leading to linear and hyperbranched polymers (Cruz et al., 2009).

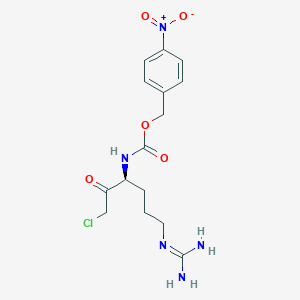

Molecular Structure Analysis

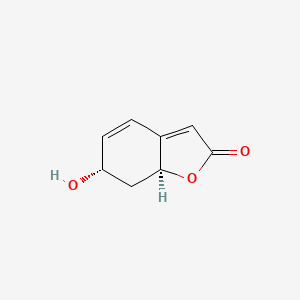

The molecular structure of nitroso-4-piperidone has been characterized by various techniques, including X-ray crystallography. For example, the piperidone ring in certain compounds adopts a twist boat conformation, and its crystal packing is characterized by a layered arrangement of molecules held together by hydrogen bonds (Natarajan et al., 2005).

Chemical Reactions and Properties

Nitroso-4-piperidone participates in various chemical reactions, including base-catalyzed intramolecular aldol condensation and subsequent decomposition, demonstrating its reactive nature and potential for generating biologically active molecules (Boux et al., 1988). It also shows significant carcinogenic activity in experimental models, highlighting its biological relevance (Lijinsky & Taylor, 1975).

Physical Properties Analysis

The physical properties of nitroso-4-piperidone derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and for their application in synthesis and material science.

Chemical Properties Analysis

The chemical properties of nitroso-4-piperidone, including its reactivity towards various nucleophiles and electrophiles, oxidation and reduction behavior, and its role as an intermediate in organic synthesis, have been extensively studied. These properties are vital for the development of new chemical reactions and for the synthesis of pharmaceuticals and other biologically active compounds.

For more in-depth information on each of these areas, the cited references provide a comprehensive overview of the current state of research related to nitroso-4-piperidone:

- The effect of 3-methyl substitution on the carcinogenicity of nitroso-4-piperidone (Singer et al., 1984)

- Oxoammonium salts. 5. A new synthesis of hindered piperidines leading to unsymmetrical TEMPO-type nitroxides (Ma et al., 1993)

- Synthesis of N-substituted 3,5-bis(arylidene)-4-piperidones with high antitumor and antioxidant activity (Kálai et al., 2011)

- 2,6-Bis(4-methoxyphenyl)-1-nitroso-3,5-diphenylpiperidin-4-one (Natarajan et al., 2005)

- Oxidation of N-nitrosopiperidine in the Udenfriend model system and its metabolism by rat-liver microsomes (Rayman & Challis, 1975)

科学研究应用

哌啶衍生物的合成

4-亚硝基哌啶酮是合成各种哌啶衍生物的关键中间体。 这些衍生物对药物的设计至关重要,存在于二十多种药物类别中 。该化合物的反应性允许发生分子内和分子间反应,从而导致取代的哌啶、螺哌啶、稠合哌啶和哌啶酮。

药理学应用

在药理学中,4-亚硝基哌啶酮衍生物表现出多种生物活性。它们参与了含有哌啶部分的潜在药物的发现和生物学评价。 这包括针对调节中枢神经系统活动有益的疾病开发新的治疗药物 。

抗癌特性

哌啶及其衍生物,包括4-亚硝基哌啶酮,已显示出作为针对各种癌症的临床药物的潜力。 它们已被观察到调节几种对癌症建立至关重要的关键信号通路,如 STAT-3、NF-κB、PI3k/Aκt 和 JNK/p38-MAPK 。这些化合物导致细胞迁移抑制,并有助于细胞周期阻滞以抑制癌细胞的存活率。

致癌性研究

该化合物已被用于研究中比较其衍生物的致癌活性。 例如,通过慢性给大鼠服用,将 4-亚硝基哌啶酮的 3-甲基衍生物的致癌活性与没有甲基的化合物的致癌活性进行了比较 。此类研究对于了解新药的安全特性至关重要。

化学合成和有机化学研究

4-亚硝基哌啶酮用于有机化学研究,以开发快速且经济高效的合成取代哌啶的方法。 这项研究对制药行业意义重大,旨在为药物构建创建高效的合成路线 。

作用机制

Target of Action

Nitroso-4-piperidone, also known as 1-nitrosopiperidin-4-one, is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

It is known that piperidine derivatives have a wide range of biological activities . For instance, some piperidine derivatives have shown activity against different viruses .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Nitroso-4-piperidone has been shown to induce tumors in rats, suggesting it may have carcinogenic properties . It is thought to be carcinogenic by increasing the number of DNA adducts and inducing chromosomal aberrations .

Action Environment

It is known that the synthesis of piperidine derivatives, including nitroso-4-piperidone, is an important task of modern organic chemistry .

属性

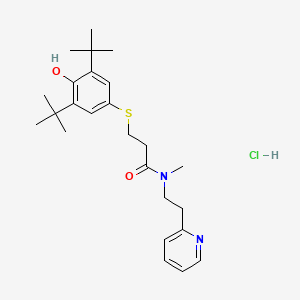

IUPAC Name |

1-nitrosopiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-5-1-3-7(6-9)4-2-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLADNOVIJYIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204109 | |

| Record name | 1-Nitroso-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00555 [mmHg] | |

| Record name | N-Nitroso-4-piperidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

55556-91-7 | |

| Record name | 1-Nitroso-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitroso-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NITROSO-4-PIPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XJY9N5TS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1211955.png)

![1-Methyl-7,7-dioxo-18-oxa-7lambda6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione](/img/structure/B1211961.png)